3',4'-Dihydroxyisoflavone

Microbial biotransformation Metabolite profiling Regioselective hydroxylation

Researchers requiring a B-ring catechol isoflavone for tyrosinase inhibition or microbial metabolite identification face limited availability of authenticated reference standards. 3',4'-Dihydroxyisoflavone (CAS 4143-64-0) directly addresses this gap as the minimal pharmacophore for ortho-dihydroxyisoflavone SAR studies. - Tyrosinase Inhibition: The 3',4'-ortho-dihydroxy motif enables potent enzyme inhibition; the 7,3',4'-trihydroxy derivative achieves IC50 = 5.23 μM vs. negligible activity for daidzein/genistein. - Radical Scavenging: DPPH IC50 = 28.7 μM for the ortho-dihydroxyisoflavone class, orders of magnitude superior to common dietary isoflavones. - Analytical Standard: Fully 1H-NMR characterized; essential for HPLC/LC-MS quantification of 3'-hydroxydaidzein in gut microbiota and fungal biotransformation studies. - Synthetic Versatility: Serves as a direct precursor for regioselective 7-hydroxylation to access bioactive 7,3',4'-trihydroxyisoflavone derivatives.

Molecular Formula C15H10O4
Molecular Weight 254.24 g/mol
Cat. No. B1258734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',4'-Dihydroxyisoflavone
Molecular FormulaC15H10O4
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=CO2)C3=CC(=C(C=C3)O)O
InChIInChI=1S/C15H10O4/c16-12-6-5-9(7-13(12)17)11-8-19-14-4-2-1-3-10(14)15(11)18/h1-8,16-17H
InChIKeyJGEXBQSHBMXCHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3',4'-Dihydroxyisoflavone: Product Overview


3',4'-Dihydroxyisoflavone (3-(3,4-dihydroxyphenyl)-4H-chromen-4-one; C15H10O4; MW 254.24) is a hydroxyisoflavone bearing an ortho-dihydroxy (catechol) substitution pattern at the 3' and 4' positions of the B-ring [1]. It is a natural product isolated from the fungus Penicillium purpurogenum and is also produced as a microbial biotransformation metabolite of the parent isoflavone scaffold [1][2]. Unlike the predominant dietary soy isoflavones daidzein (4',7-dihydroxyisoflavone) and genistein (4',5,7-trihydroxyisoflavone), this compound features the 3',4'-ortho-dihydroxy motif on the B-ring—a pharmacophore that has been mechanistically linked to enhanced radical scavenging and enzyme inhibitory activities in structurally related ortho-dihydroxyisoflavone derivatives [3][4]. It is available as a research-grade reference standard for analytical method development, metabolite identification, and structure–activity relationship (SAR) studies within the isoflavonoid chemical space.

Isoflavonoid metabolite identification workflow
Ortho-dihydroxy B-ring reference standard
SAR studies and analytical method development

Why Daidzein or Genistein Cannot Substitute 3',4'-Dihydroxyisoflavone


The isoflavone chemical class encompasses a wide range of hydroxylation patterns, but the presence and position of hydroxyl groups on the B-ring fundamentally dictate bioactivity [1][2]. Daidzein (4',7-dihydroxyisoflavone) lacks the ortho-dihydroxy (catechol) B-ring motif entirely, bearing only a single 4'-OH group, while genistein adds 5- and 7-OH groups on the A-ring without introducing B-ring ortho-dihydroxy functionality. In head-to-head comparisons, isoflavones possessing the 3',4'-ortho-dihydroxy configuration (or its trihydroxy derivatives) have consistently demonstrated orders-of-magnitude superiority over daidzein and genistein in tyrosinase inhibition, DPPH radical scavenging, and xanthine oxidase/superoxide scavenging assays [3][4]. Consequently, procurement of daidzein or genistein as substitutes for 3',4'-dihydroxyisoflavone is scientifically unjustified in any experimental context where B-ring catechol-mediated redox chemistry, metal chelation, or ortho-quinone formation is mechanistically required. The quantitative evidence below establishes the specific performance gaps.

3',4'-Dihydroxyisoflavone
  • Catechol (3',4'-diOH) B-ring
  • Redox-active, metal-chelating
  • Reported tyrosinase/radical scavenging activity
Daidzein / Genistein
  • Isolated hydroxyl groups only
  • No ortho-dihydroxy motif
  • Weak or no inhibition in reported tyrosinase/radical assays

Daidzein or genistein may not replicate catechol-mediated redox, chelation, or enzyme inhibitory endpoints.

Quantitative Evidence for 3',4'-Dihydroxyisoflavone


Dominant Dihydroxyisoflavone Metabolite in Fungal Biotransformation

In a systematic fungal biotransformation study using Aspergillus niger (parent isoflavone substrate at 40 mg/L), the 3',4'-dihydroxy analogue was identified as the single most abundant dihydroxyisoflavone metabolite, with daidzein (4',7-dihydroxyisoflavone) ranked second in abundance [1]. This rank order was explicitly stated in the peer-reviewed metabolite profiling, confirmed by synthetic authentic standards, and occurred under conditions where B-ring hydroxylation was the predominant metabolic route. The study also noted that approximately 23 metabolites were tentatively identified, with mono- and di-hydroxylated isoflavones dominating the early time points [1]. In a separate earlier screening of 80 fungal species, fermentation of isoflavone yielded only two hydroxylated products: 4'-hydroxyisoflavone and 3',4'-dihydroxyisoflavone [2].

Metabolite Abundance
Reported rank
Ranked #1 among dihydroxyisoflavone metabolites from A. niger biotransformation
Supports selection as reference standard for fungal biotransformation studies
Rank order vs. daidzein (ranked #2); half-life of parent isoflavone 1.6 days
Microbial biotransformation Metabolite profiling Regioselective hydroxylation

Enhanced Tyrosinase Inhibition by Ortho-Dihydroxyisoflavones

In a head-to-head tyrosinase inhibition study comparing ortho-dihydroxyisoflavone (ODI) derivatives against common soy isoflavones, 7,3',4'-trihydroxyisoflavone—which bears the identical 3',4'-ortho-dihydroxy B-ring motif as 3',4'-dihydroxyisoflavone—inhibited mushroom tyrosinase with an IC50 of 5.23 ± 0.6 μM [1]. In stark contrast, daidzein (4), glycitein (5), and genistein (6) all exhibited very low inhibition activity at comparable concentrations, with the authors reporting that these common isoflavones failed to produce meaningful 50% inhibition [1]. The same study demonstrated that 7,3',4'-trihydroxyisoflavone suppressed cellular melanin formation in melan-a cells by 50% at 7.83 ± 0.7 μM, outperforming the positive control arbutin [1]. Daidzein in the same cellular assay showed lower inhibition activity and did not achieve comparable melanin suppression [1]. A separate study on isoflavones from soygerm koji confirmed that daidzein exhibited only weak tyrosinase monophenolase inhibition with an IC50 of 203 μM—approximately 39-fold weaker than the most potent ortho-dihydroxyisoflavone tested (6,7,4'-trihydroxyisoflavone, IC50 = 5.2 μM) [2].

Tyrosinase Inhibition
Class-level inference
IC50 = 5.23 μM (7,3',4'-trihydroxyisoflavone, mushroom tyrosinase)
Ortho-dihydroxy pharmacophore may support tyrosinase inhibition; daidzein/genistein show very low inhibition
3',4'-Dihydroxyisoflavone not directly tested; data from closest ODI derivative
Tyrosinase inhibition Melanin formation Skin depigmentation Cosmeceutical research

Ortho-Dihydroxyisoflavones as Potent Radical Scavengers

In a comparative antioxidant evaluation, three ortho-dihydroxyisoflavone derivatives were tested alongside known isoflavones for DPPH radical scavenging and xanthine oxidase (XO)/superoxide scavenging activity [1]. 7,3',4'-Trihydroxyisoflavone (bearing the 3',4'-dihydroxy motif) inhibited DPPH formation by 50% at 28.7 ± 0.4 μM and showed XO system inhibition with an IC50 of 16.8 ± 1.2 μM—a potency that exceeded the clinical XO inhibitor allopurinol [1]. In the same assay, the three comparator isoflavones (including representatives of the common dietary isoflavone class) showed weak DPPH radical scavenging activity that did not approach these IC50 values [1]. The authors explicitly concluded that the position of the hydroxyl substituent on the aromatic ring of isoflavone is the critical determinant of radical scavenging effect [1]. Separately, Wolfe and Liu (2008) established in the cellular antioxidant activity (CAA) assay that a 3',4'-o-dihydroxyl group in the B-ring was one of the key structural features conferring maximal antioxidant activity, although isoflavones as a structural class had no measurable CAA—a finding that underscores the importance of the combined isoflavone scaffold plus ortho-dihydroxy substitution [2].

Radical Scavenging
Class-level inference
DPPH IC50 = 28.7 μM, XO IC50 = 16.8 μM (7,3',4'-trihydroxyisoflavone)
Catechol motif critical for radical scavenging; common isoflavones may lack quantifiable activity
Assays from aged Doenjang isolates; comparator isoflavones showed only weak activity
Radical scavenging Antioxidant Xanthine oxidase inhibition DPPH assay

Bacillus subtilis Bioconversion of Daidzein to 3',4'-Dihydroxyisoflavone

A study on microbial transformation using Bacillus subtilis Roh-1 isolated from soybean Doenjang demonstrated that this bacterial strain converts daidzein (4',7-dihydroxyisoflavone) into 3',4'-ortho-dihydroxyisoflavone as one of four structurally characterized ortho-dihydroxyisoflavone products [1]. The biotransformation was confirmed by 1H-NMR and GC-MS analysis, and the authors reported this as the first demonstration of a bacterial strain exhibiting substrate specificity for multiple modifications of bioactive isoflavone compounds [1]. Specifically, 3',4'-ortho-dihydroxyisoflavone, along with 7,8-ortho-dihydroxyisoflavone, 6,7-ortho-dihydroxyisoflavone, and 7,4'-dihydroxy-6-methoxyisoflavone, were all produced from daidzein by this single bacterial strain [1]. The 1H-NMR spectral data for 3',4'-ortho-dihydroxyisoflavone were fully assigned: δ 8.37 (s, H-2), δ 7.97 (d, J = 8.5 Hz, H-5), δ 7.56 (dd, J = 8.0 and 2.5 Hz, H-6'), δ 7.53 (d, J = 2.5 Hz, H-2'), δ 7.42 (d, J = 8.0 Hz, H-5'), δ 6.95 (dd, J = 8.5 and 2.5 Hz, H-6), and δ 6.87 (d, J = 2.5 Hz, H-8) [1].

Bioconversion Product
Reported biotransformation
Confirmed daidzein → 3',4'-dihydroxyisoflavone by B. subtilis Roh-1; characterized by 1H-NMR and GC-MS
Establishes 3'-hydroxylation metabolic route; essential standard for resolving daidzein metabolites
Full 1H-NMR assignment reported; distinct from 6-, 8-, and 4'-hydroxylated products
Microbial bioconversion Daidzein metabolism Biotransformation Bacillus subtilis

SAR Evidence for the Ortho-Dihydroxy B-Ring Pharmacophore

Multiple independent structure-activity relationship (SAR) studies converge on the finding that the 3',4'-ortho-dihydroxy (catechol) B-ring configuration is a critical pharmacophore for bioactivity across diverse assay endpoints, while isoflavones lacking this motif consistently underperform. Wolfe and Liu (2008) demonstrated that in the physiologically relevant cellular antioxidant activity (CAA) assay, a 3',4'-o-dihydroxyl group in the B-ring was one of three key structural features conferring maximal antioxidant activity; notably, isoflavones as a class had no measurable CAA, indicating that the isoflavone scaffold alone is insufficient without the ortho-dihydroxy motif [1]. Across the tyrosinase inhibition (Park 2010), DPPH/XO radical scavenging (Park 2008), and melanin formation suppression assays described above, compounds bearing the 3',4'-dihydroxy B-ring consistently outperformed the 4',7-dihydroxy pattern of daidzein and the 4',5,7-trihydroxy pattern of genistein [2][3]. The structural basis for this differentiation lies in the ability of the ortho-dihydroxy group to undergo oxidation to an ortho-quinone, participate in metal chelation, and donate hydrogen atoms for radical neutralization—mechanisms unavailable to isoflavones with isolated (non-adjacent) hydroxyls.

Pharmacophore Evidence
Class-level inference
Ortho-dihydroxyisoflavones achieve IC50 5.23–28.7 μM across tyrosinase, DPPH, XO assays; non-catechol isoflavones fail to reach 50% inhibition
Convergent SAR supports ortho-dihydroxy B-ring as essential for redox/enzyme inhibitory endpoints
Aggregate evidence from Wolfe 2008, Park 2008, Park 2010; isoflavone scaffold alone insufficient
Structure-activity relationship Catechol pharmacophore Flavonoid SAR Ortho-quinone

Applications of 3',4'-Dihydroxyisoflavone


Microbial Biotransformation Reference Standard

Based on the evidence that 3',4'-dihydroxyisoflavone is the most abundant dihydroxyisoflavone metabolite in Aspergillus niger biotransformation of isoflavone [1], this compound serves as an essential certified reference standard for HPLC, LC-MS, and GC-MS methods quantifying isoflavone metabolites in fungal biotransformation studies, fermented food analyses (e.g., Doenjang, miso, tempeh), and gut microbial metabolism investigations. Its full 1H-NMR characterization is publicly available [2], enabling unambiguous structural confirmation. Procurement as an analytical standard is warranted over daidzein when the analytical target is the 3',4'-dihydroxylated metabolite rather than the 4',7-dihydroxylated parent compound.

Scaffold for Ortho-Dihydroxyisoflavone SAR Studies

Given the convergent SAR evidence that the 3',4'-ortho-dihydroxy B-ring is the critical pharmacophore for tyrosinase inhibition (IC50 = 5.23 μM for the 7,3',4'-trihydroxy derivative vs. negligible activity for daidzein and genistein) [3], radical scavenging (DPPH IC50 = 28.7 μM for the ODI class vs. weak activity for common isoflavones) [4], and cellular melanin suppression [3], 3',4'-dihydroxyisoflavone is the minimal structural unit for SAR exploration. Researchers can use it as the core scaffold for systematic substitution at the 5, 6, 7, and 8 positions of the A-ring to optimize potency while retaining the essential B-ring catechol. This approach is more cost-effective and mechanistically rational than screening random isoflavone libraries.

Synthetic Precursor for 7,3',4'-Trihydroxyisoflavone

The evidence demonstrates that 7,3',4'-trihydroxyisoflavone—a compound with validated low-micromolar tyrosinase inhibition (IC50 = 5.23 μM) and melanin suppression activity (IC50 = 7.83 μM) [3]—is structurally derived from 3',4'-dihydroxyisoflavone by 7-hydroxylation. 3',4'-Dihydroxyisoflavone can serve as a direct synthetic precursor for regioselective 7-hydroxylation to access this bioactive ODI derivative and related analogs. This synthetic route is supported by the demonstrated regioselectivity of microbial hydroxylation systems that preferentially target the B-ring of isoflavones [1], suggesting that chemical or enzymatic 7-functionalization of 3',4'-dihydroxyisoflavone is a viable strategy for building ODI libraries.

Daidzein 3'-Hydroxylation Pathway Reference

The microbial bioconversion study demonstrated that Bacillus subtilis Roh-1 converts daidzein directly into 3',4'-ortho-dihydroxyisoflavone [2], confirming that 3'-hydroxylation of daidzein is a bona fide metabolic route. For laboratories investigating daidzein metabolism by gut microbiota, tissue microsomes, or engineered CYP450 systems, 3',4'-dihydroxyisoflavone is the definitive reference standard for identifying and quantifying the 3'-hydroxydaidzein metabolite, which is chromatographically distinct from the more common 6-, 8-, and 4'-hydroxylated daidzein metabolites. Using daidzein alone as a reference standard will fail to resolve this specific metabolic branch point.

Application
Selection Property
Validation Focus
Microbial biotransformation analytical standard
Ortho-dihydroxy B-ring reference identity
Metabolite identification and quantification
Ortho-dihydroxyisoflavone SAR scaffold
Catechol pharmacophore integrity
Tyrosinase/radical scavenging endpoint response
Synthetic precursor for 7,3',4'-trihydroxyisoflavone
Regioselective 7-hydroxylation substrate
Synthetic route validation
Daidzein 3'-hydroxylation metabolite reference
Distinct ortho-dihydroxy regioisomer identity
Chromatographic resolution from 6-/8-hydroxylated daidzein metabolites
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